molecular formula C16H16N4O3S B2701483 N-(4-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)phenyl)acetamide CAS No. 1396875-39-0

N-(4-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2701483
CAS No.: 1396875-39-0
M. Wt: 344.39
InChI Key: NQMOMYGJSANCNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Background on Pyrazolo[1,5-a]pyridine Scaffold in Medicinal Chemistry

Pyrazolo[1,5-a]pyridine, a fused bicyclic heterocycle, has emerged as a privileged scaffold in drug discovery due to its structural mimicry of purine nucleobases and capacity for diverse functionalization. The 2024 review by Bentham Science Publishers highlights its role in kinase inhibition, with derivatives demonstrating nanomolar activity against cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs). Regioselective metalation strategies using Mg- and Zn-TMP bases enable precise substitutions at the C3 and C5 positions, as demonstrated in the synthesis of ethyl- and Boc-protected derivatives. For instance, sulfoxide-directed ortho-metalation facilitates the introduction of amino groups at the C7 position, broadening the scaffold’s applicability in designing ATP-competitive inhibitors.

The scaffold’s planar geometry enhances π-π stacking interactions with aromatic residues in enzyme active sites, as evidenced by crystallographic data (CCDC 1836475–1836479). Computational studies further reveal that electron-withdrawing substituents at C3 improve binding affinity to dopamine receptors, with logP values optimized for blood-brain barrier penetration. These attributes have spurred the development of pyrazolo[1,5-a]pyridine-based candidates for neurodegenerative disorders and oncology.

Historical Development of Sulfonamide-Based Heterocyclic Compounds

Sulfonamides, first synthesized in 1906, gained prominence in the 1930s as antibacterial agents targeting dihydropteroate synthase (DHPS). The foundational structure, 4-aminobenzenesulfonamide (sulfanilamide), underwent iterative modifications to address toxicity and resistance, leading to second-generation derivatives like sulfamethazine (SMZ) and sulfadiazine (SDZ). The introduction of heterocyclic rings, as seen in sulfisoxazole and sulfadimethoxine, marked a paradigm shift toward enhanced pharmacokinetics and target selectivity.

Modern sulfonamide design leverages computational methods to optimize interactions with carbonic anhydrase isoforms. Density functional theory (DFT) studies on sulfadiazine reveal a 4.347 eV energy gap, correlating with its stability in biological matrices. The integration of pyrazolo[1,5-a]pyridine into sulfonamide frameworks represents a strategic advancement, combining the metabolic resistance of sulfonamides with the tunable pharmacology of nitrogen-rich heterocycles.

Significance of N-(4-(N-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)phenyl)acetamide in Current Research

This hybrid compound exemplifies three key pharmacophoric elements:

  • Pyrazolo[1,5-a]pyridine Core : Serves as a rigid backbone for orienting substituents into enzyme binding pockets.
  • Sulfamoyl Bridge : Enhances solubility via hydrogen bonding and modulates electronic properties through resonance effects.
  • Acetamide Auxiliary : Provides metabolic stability by resisting hepatic hydrolysis.

Preliminary molecular docking simulations suggest dual inhibitory potential against PDE4 and carbonic anhydrase IX, making it relevant for inflammatory and hypoxic cancers. The sulfamoyl group’s -SO~2~NH- moiety may engage in salt bridge interactions with arginine residues, while the pyrazolo[1,5-a]pyridine’s nitrogen atoms coordinate catalytic metal ions.

Research Objectives and Scientific Importance

This article aims to:

  • Elucidate synthetic routes for this compound, emphasizing regioselective functionalization.
  • Analyze its hypothesized mechanism of action through computational and crystallographic data.
  • Evaluate structure-activity relationships (SAR) relative to analogous sulfonamide-heterocycle hybrids.

The compound’s novelty lies in its potential to overcome off-target effects associated with classical sulfonamides while retaining broad-spectrum bioactivity. By bridging historical sulfonamide chemistry with contemporary heterocyclic design, this research addresses critical gaps in multifunctional therapeutic development.

Properties

IUPAC Name

N-[4-(pyrazolo[1,5-a]pyridin-3-ylmethylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-12(21)19-14-5-7-15(8-6-14)24(22,23)18-11-13-10-17-20-9-3-2-4-16(13)20/h2-10,18H,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMOMYGJSANCNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)phenyl)acetamide typically involves multiple steps:

  • Formation of Pyrazolo[1,5-a]pyridine Core: : The initial step involves the construction of the pyrazolo[1,5-a]pyridine ring. This can be achieved through cyclization reactions involving appropriate precursors such as 3-aminopyridine and hydrazine derivatives under acidic or basic conditions.

  • Sulfamoylation: : The pyrazolo[1,5-a]pyridine intermediate is then subjected to sulfamoylation. This step involves the reaction with sulfonyl chlorides in the presence of a base like triethylamine to introduce the sulfamoyl group.

  • Acetamidation: : Finally, the compound undergoes acetamidation where the sulfamoyl intermediate reacts with acetic anhydride or acetyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Sulfonamide Bond Reactivity

The sulfamoyl (-SO2_2-NH-) bridge is a key reactive site:

  • Nucleophilic substitution : Reacts with alkyl halides or acyl chlorides under basic conditions (K2_2CO3_3, DMF) to form secondary sulfonamides .

  • Acid/Base Hydrolysis : Stable under mild acidic conditions but undergoes cleavage in concentrated HCl or H2_2SO4_4 at elevated temperatures (>80°C), yielding pyrazolo[1,5-a]pyridinemethylamine and sulfonylphenol derivatives.

Example Reaction:

Target Compound+R-XK2CO3,DMFR-SO2-N(CH2-Pyrazolopyridine)Ph-Acetamide\text{Target Compound} + \text{R-X} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{R-SO}_2\text{-N(CH}_2\text{-Pyrazolopyridine)Ph-Acetamide}

Acetamide Group Reactivity

The terminal acetamide (-NHCOCH3_3) participates in:

  • Hydrolysis : Forms carboxylic acid derivatives under strongly acidic (HCl, reflux) or basic (NaOH, EtOH) conditions .

  • Reductive Amination : The amide carbonyl can be reduced with LiAlH4_4 to produce a secondary amine .

Conditions for Hydrolysis:

ReagentTemperatureProductYield
6M HCl100°C, 6h4-(N-(Pyrazolo-Pyridinylmethyl)Sulfamoyl)aniline~75%
2M NaOH/EtOH80°C, 4h4-(N-(Pyrazolo-Pyridinylmethyl)Sulfamoyl)benzoic acid~68%

Pyrazolo[1,5-a]Pyridine Core Modifications

The fused pyrazole-pyridine system undergoes electrophilic substitution and cross-coupling:

  • Chlorination : POCl3_3 selectively chlorinates the pyridine ring at position 5 or 7 .

  • Suzuki-Miyaura Coupling : Reacts with aryl boronic acids (Pd(PPh3_3)4_4, Na2_2CO3_3) to introduce aryl groups at the pyridine ring .

Typical Reaction Pathway:

  • Chlorination:

    Pyrazolo[1,5-a]pyridine+POCl35/7Chloro Derivative\text{Pyrazolo[1,5-a]pyridine} + \text{POCl}_3 \rightarrow 5/7-\text{Chloro Derivative}
  • Coupling:

    Chloro Derivative+Ar-B(OH)2Pd CatalystAryl-Substituted Product\text{Chloro Derivative} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd Catalyst}} \text{Aryl-Substituted Product}

Biological Activity-Driven Reactions

The compound’s sulfamoyl and acetamide groups enable interactions with biological targets:

  • Enzyme Inhibition : Forms hydrogen bonds with kinase ATP-binding pockets (e.g., CDK4/6) via sulfonamide and pyridine nitrogen atoms .

  • Metabolic Oxidation : Cytochrome P450 enzymes oxidize the pyridine ring to N-oxide derivatives in vivo .

Stability Under Environmental Conditions

  • Thermal Stability : Decomposes above 250°C, releasing SO2_2 and NH3_3.

  • Photostability : UV light (254 nm) induces cleavage of the sulfamoyl bond within 24h .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with a similar pyrazolo[1,5-a]pyridine structure exhibit significant antitumor properties. For instance, derivatives have shown potent inhibitory activity against various cancer cell lines, including:

CompoundCell LineIC50 (nM)
Pyrazolo derivative AMCF7 (Breast cancer)< 10
Pyrazolo derivative BA2780 (Ovarian cancer)< 5

These compounds inhibit key enzymes involved in tumor cell proliferation, suggesting their potential as anticancer agents .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of receptor tyrosine kinases, which play crucial roles in cancer progression. The sulfamoyl group enhances the compound's interaction with these targets, increasing its efficacy .

Antifungal Activity

In addition to antitumor properties, related sulfamoyl compounds have demonstrated antifungal activity against strains such as Candida albicans. The structure-activity relationship studies indicate that modifications can lead to enhanced antifungal potency .

Case Studies

Several studies have evaluated the efficacy of pyrazolo derivatives in various biological contexts:

  • Study 1 : A series of pyrazolo derivatives were synthesized and screened for antitumor activity against MCF7 and A2780 cell lines, revealing promising candidates with IC50 values below 10 nM .
  • Study 2 : Investigation into the enzyme inhibition properties of similar compounds showed significant inhibition of Trk receptors with IC50 values less than 5 nM, highlighting their potential in targeted cancer therapies .

Mechanism of Action

The mechanism of action of N-(4-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)phenyl)acetamide involves its interaction with molecular targets such as enzymes. The pyrazolo[1,5-a]pyridine core is known to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, making the compound useful in treating diseases where these pathways are dysregulated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

The pyrazolo[1,5-a]pyridine core distinguishes this compound from analogs with pyrazolo[1,5-a]pyrimidine scaffolds. For example:

  • F-DPA and DPA-714 (pyrazolopyrimidines) exhibit enhanced TSPO binding affinity due to their pyrimidine ring, which introduces additional nitrogen atoms for hydrogen bonding. DPA-714, with a fluorinated ethoxy group, shows a 36-fold increase in TSPO affinity compared to non-fluorinated analogs .
  • N-(4-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide () replaces the pyridine ring with pyrimidine and adds a methyl-phenyl substituent, improving metabolic stability and target engagement .

Key Insight : Pyrimidine-based analogs generally exhibit higher target affinity than pyridine derivatives due to increased polarity and hydrogen-bonding capacity.

Functional Group Variations

Sulfamoyl vs. Sulfonamide/Thioacetamide Groups
  • The sulfamoyl group in the target compound contrasts with sulfonamide or thioacetamide groups in analogs: N-(3-Chloro-4-methylphenyl)-2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide () replaces sulfamoyl with a sulfanyl group, reducing polarity but enhancing lipophilicity for blood-brain barrier penetration . 4-((2,7-Diamino-5-hydroxy-3-(4-tolyldiazenyl)pyrazolo[1,5-a]pyrimidin-6-yl)diazenyl)-N-(diaminomethylene)benzene sulfonamide () uses a sulfonamide group, which may improve solubility and ionic interactions .

Table 1: Functional Group Impact on Physicochemical Properties

Compound Functional Group logP* Molecular Weight Key Application
Target Compound Sulfamoyl ~2.8 ~400 g/mol Potential TSPO ligand
DPA-714 () Fluorinated ether ~3.5 ~430 g/mol TSPO PET imaging
Compound Sulfanyl ~4.2 ~450 g/mol CNS-targeted therapies
Compound Sulfonamide ~1.9 ~550 g/mol Enzyme inhibition

*Estimated based on structural analogs.

Substituent Effects on Bioactivity

  • Fluorine Substitution : Fluorine in DPA-714 enhances binding affinity and radiolabeling efficiency for PET imaging .
  • Methyl/Phenyl Groups : Substituents at positions 5 and 7 on pyrazolopyrimidines (e.g., ) increase steric bulk, improving selectivity for TSPO over off-target proteins .
  • Arylpiperazine Modifications : Compounds like those in use chloroacetamide groups to modulate reactivity and pharmacokinetics .

Key Insight : Electron-withdrawing groups (e.g., fluorine) and bulky substituents optimize target engagement and metabolic stability.

Biological Activity

N-(4-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining a pyrazolo[1,5-a]pyridine moiety with sulfamoyl and acetamide functionalities, which are known to influence various biological pathways.

The precise biological mechanism of action for this compound remains under investigation. However, similar compounds have been reported to interact with various cellular targets, leading to significant alterations in cellular processes such as apoptosis, inflammation, and cell proliferation. Notably, pyrazolo derivatives have demonstrated inhibitory effects on kinases involved in cancer progression and inflammatory responses.

Anticancer Activity

Research indicates that pyrazolo derivatives exhibit notable anticancer properties. For example, compounds structurally related to this compound have shown efficacy against various cancer cell lines by inhibiting key signaling pathways associated with tumor growth.

Table 1: Summary of Anticancer Activity in Related Pyrazolo Compounds

Compound NameTarget Cancer Cell LineIC50 (µM)Mechanism of Action
Compound AMCF-715EGFR inhibition
Compound BK-56220BRAF(V600E) inhibition
Compound CA54912Aurora-A kinase inhibition

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazolo compounds has also been explored. Studies have shown that these compounds can inhibit the NF-κB pathway, a crucial mediator in inflammatory responses. In particular, this compound may exert similar effects.

Table 2: Anti-inflammatory Activity of Selected Pyrazolo Compounds

Compound NameModel SystemIC50 (µM)Mechanism of Action
Compound DTHP-1 cells30NF-κB inhibition
Compound ERAW 264.7 cells25MAPK pathway modulation

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of this compound. Modifications to the pyrazolo core or the sulfamoyl group can significantly impact its pharmacological profile. For instance, variations in substituents on the phenyl ring or alterations in the acetamide group can enhance potency or selectivity towards specific targets.

Case Studies

Recent studies have highlighted the therapeutic potential of related pyrazolo compounds. For instance:

  • Study on Pyrazolo[1,5-a]pyridine Derivatives : This study demonstrated that derivatives with a similar scaffolding exhibited strong inhibitory effects on cancer cell lines and showed promise as anti-inflammatory agents by downregulating pro-inflammatory cytokines.
  • In Vivo Studies : Animal models treated with pyrazolo compounds showed reduced tumor growth and improved survival rates compared to control groups, indicating their potential as effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

  • Methodological Answer : Synthesis typically involves sequential coupling of pyrazolo[1,5-a]pyridine derivatives with sulfamoyl and acetamide functionalities. A critical intermediate is the pyrazolo[1,5-a]pyridin-3-ylmethylamine, which undergoes sulfamoylation using sulfonyl chlorides (e.g., 4-nitrophenylsulfonyl chloride) under basic conditions . Subsequent coupling with 4-aminophenylacetamide precursors via nucleophilic substitution or amidation reactions yields the final product. Key intermediates include halogenated pyrazolo-pyridine scaffolds (e.g., 4-iodophenyl derivatives) and sulfonamide-protected intermediates .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regioselectivity of substitutions (e.g., pyrazolo-pyridine ring protons at δ 7.2–8.5 ppm, sulfamoyl NH at δ 10–11 ppm) .
  • X-ray Crystallography : Resolves conformational details, such as dihedral angles between the pyrazolo-pyridine and acetamide moieties (e.g., angles < 30° indicate planar stacking) .
  • Mass Spectrometry (LC-MS) : Validates molecular weight (e.g., [M+H]+ peaks at m/z ~450–500) and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry optimize synthesis and predict reactivity patterns?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess transition-state energies for sulfamoylation and amidation steps, identifying steric/electronic bottlenecks. For example, electron-withdrawing groups on the pyrazolo-pyridine ring lower activation energy by stabilizing intermediates . Molecular dynamics simulations model solvent effects (e.g., DMF vs. THF) on reaction yields . Machine learning models trained on analogous pyrazolo-pyrimidine systems (e.g., PubChem data ) can predict optimal reaction conditions (temperature, catalyst loading) .

Q. What strategies resolve contradictions between in vitro enzyme inhibition and cell-based activity data?

  • Methodological Answer :

  • Permeability Assays : Measure cellular uptake using Caco-2 monolayers; low permeability (Papp < 1×10⁻⁶ cm/s) may explain reduced cell-based efficacy despite high in vitro target affinity .
  • Metabolite Profiling : LC-HRMS identifies oxidative metabolites (e.g., sulfone or hydroxylated derivatives) that may interfere with activity .
  • Target Engagement Studies : Use thermal shift assays or CETSA to confirm intracellular target binding .

Q. How does the pyrazolo[1,5-a]pyridine ring’s electronic configuration influence binding affinity?

  • Methodological Answer : Frontier Molecular Orbital (FMO) analysis reveals HOMO localization on the pyrazolo-pyridine nitrogen atoms, facilitating π-π stacking with aromatic residues in target proteins (e.g., kinase ATP-binding pockets). Substituents at the 3-position (e.g., methyl groups) enhance hydrophobic interactions, as shown in docking studies of analogous pyrazolo-pyrimidines (RMSD < 2.0 Å) . Synchrotron-based crystallography of co-crystals (e.g., with human Aurora kinase) validates these interactions .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50 values across studies?

  • Methodological Answer :

  • Assay Standardization : Compare buffer conditions (e.g., ATP concentration in kinase assays) and control compounds (e.g., staurosporine for kinase inhibition) .
  • Batch Purity Analysis : Use HPLC-ELSD to quantify impurities (>98% purity required for reliable IC50) .
  • Orthogonal Assays : Validate inhibition via SPR (surface plasmon resonance) if fluorescence-based assays show interference from the compound’s autofluorescence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.